BenchChemオンラインストアへようこそ!

Benzoxepine

PI3K inhibition Kinase inhibitor design Cancer therapeutics

Select benzoxepine for programs demanding a 5-fold PI3Kα potency gain over six-membered benzopyran analogs. The seven-membered oxepin ring delivers superior hinge-region hydrogen bonding and binding-pocket occupancy. Derivatives achieve nanomolar antiproliferative activity in tamoxifen-resistant breast cancer models and dual COX-2/5-LOX inhibition with 4.5× higher selectivity than ibuprofen. This scaffold is essential for lead optimization in oncology, inflammation, and CNS disorders. Inquire for custom synthesis, bulk quantities, or catalog building blocks to accelerate your discovery pipeline.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
Cat. No. B8326511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxepine
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=CO2
InChIInChI=1S/C10H8O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8H
InChIKeyLWZYUACNWRVDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxepine Scaffold: Core Structural Features and Pharmacological Relevance


Benzoxepine refers to a bicyclic heterocyclic scaffold comprising a benzene ring fused to an oxygen-containing seven-membered oxepin ring, existing as three regioisomers (1-, 2-, and 3-benzoxepin) [1]. The benzoxepine nucleus serves as a versatile privileged structure in medicinal chemistry, offering a conformationally constrained framework with balanced lipophilicity and synthetic accessibility [2]. Derivatives of benzoxepine have demonstrated a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antipsychotic effects, positioning this scaffold as a strategic entry point for lead optimization across multiple therapeutic areas [3].

Why Benzoxepine Cannot Be Replaced by Generic Heterocyclic Analogs


The benzoxepine scaffold is not functionally interchangeable with structurally similar heterocycles such as benzopyran, benzothiepin, or isochroman. Substitution of the oxygen atom or alteration of ring size fundamentally alters electronic distribution, conformational dynamics, and target binding geometry [1]. For example, replacing the seven-membered oxepin ring with a six-membered pyran ring (benzopyran) reduces potency against PI3Kα by approximately 5-fold due to suboptimal hinge-region hydrogen bonding [2]. Similarly, sulfur-containing benzothiepin analogs exhibit divergent cytotoxicity profiles and metabolic susceptibility compared to their oxygen-containing benzoxepine counterparts [3]. These structure-driven performance differences mandate precise scaffold selection in research and development programs.

Quantitative Differentiation Evidence for Benzoxepine in Key Biological Systems


Benzoxepine Confers 5-Fold Potency Advantage Over Benzopyran in PI3Kα Inhibition

In a direct comparative study of thienobenzoxepin inhibitors targeting PI3-kinase alpha, benzoxepin derivative 4 exhibited a 5-fold increase in potency relative to the corresponding benzopyran analog 1f [1]. The benzoxocane analog 5 showed negligible PI3Kα inhibition, establishing the benzoxepine ring size as optimal for this target [1]. The potency enhancement is attributed to improved hydrogen bonding geometry with hinge residue Val882 and enhanced binding pocket occupancy conferred by the seven-membered oxepin ring [1].

PI3K inhibition Kinase inhibitor design Cancer therapeutics

Tetrahydrobenzoxepin Demonstrates Superior COX-2 and 5-LOX Inhibition Relative to Dihydrobenzoxepin

In a direct comparison of two benzoxepin isoforms from Rhizophora annamalayana, the tetrahydrobenzo[c]oxepin analog (compound 2) exhibited significantly greater COX-2 and 5-LOX inhibitory activities than the dihydrobenzo[c]oxepin-1(3H)-one analog (compound 1) [1]. Compound 2 showed IC50 values of 0.87 mg/mL for COX-2 and 0.94 mg/mL for 5-LOX, compared to 1.16 mg/mL and 1.64 mg/mL, respectively, for compound 1 [1]. Furthermore, compound 2 demonstrated a COX-2/COX-1 selectivity index of approximately 2, substantially higher than ibuprofen's selectivity index of 0.44 (p < 0.05) [1].

Anti-inflammatory agents COX-2 inhibition 5-LOX inhibition

Benzoxepine-Pyrimidine Conjugates Show Enhanced ERα Antagonism Over Monomeric Precursors

Benzoxepine-pyrimidine conjugate 31, which covalently links a benzoxepine-based ligand binding site (LBS) binder with a coactivator binding site inhibitor (CBI), demonstrated strong ERα antagonism with an IC50 of 18.2 nM for ERα and 61.7 nM for ERβ in a luciferase reporter gene assay [1]. All heterodimeric conjugates exhibited 2- to 7-fold higher antagonism at ERα compared to ERβ, and were superior to the acrylic acid precursor 8 in both ER antagonism and antiproliferative activity [1]. Compound 31 also showed potent antiproliferative effects in MCF-7 (IC50 = 65.9 nM) and tamoxifen-resistant MCF-7/TamR (IC50 = 88.9 nM) breast cancer cells [1].

Estrogen receptor antagonists Breast cancer Hormone therapy resistance

Benzoxepine Analogs Exhibit Atypical Antipsychotic Profile with Reduced Extrapyramidal Side Effect Liability

In a comparative pharmacological evaluation, ethyl phenylpiperazine substituted benzoxepine and isochroman analogs demonstrated antipsychotic-like properties in animal screening models while exhibiting a behavioral and biochemical profile distinct from classical neuroleptics [1]. These compounds blocked dopamine-stimulated adenylate cyclase and displaced 3H-spiperone in vitro, yet, unlike haloperidol and similar to clozapine, they did not block apomorphine- or amphetamine-induced chewing stereotypy in rats, nor did they raise serum prolactin concentrations [1]. These findings indicate that benzoxepine-based antipsychotics would most probably not cause neuroleptic extrapyramidal side effects or prolactin elevations clinically [1].

Antipsychotic agents Dopamine receptor Schizophrenia

Benzoxepine Derivative GNE-614 Demonstrates Optimized Pharmacokinetic Profile via Ring-Size-Dependent Clearance Modulation

Structure-based optimization of thienobenzoxepin PI3K inhibitors revealed that para-amide substitution consistently reduced in vivo clearance across a broad range of benzoxepin analogs [1]. Compound 15 (GNE-614), a thienobenzoxepin derivative, exhibited decreased lipophilicity (c log P = 2.7) compared to earlier analogs 9 (c log P = 3.8) and 4 (c log P = 4.6), which correlated with a reduced cellular/enzymatic potency shift [1]. GNE-614 displayed low to moderate clearance across species and moderate to high oral bioavailability [1]. In a mouse MCF7 xenograft model, GNE-614 demonstrated prolonged suppression of PI3K pathway markers pAKT, pPRAS40, and pS6RP, comparable to the clinical PI3K inhibitor GDC-0941 at a 6-hour timepoint [1].

Pharmacokinetics Metabolic stability PI3K inhibitor

Benzoxepine Exhibits Distinct Cytotoxicity and Oxidative Sensitivity Profile Compared to Benzothiepine

A comparative evaluation of 11 benzothiepin and benzoxepin derivatives against human oral squamous cell carcinoma HSC-2 cells revealed differential cytotoxicity and sensitivity to antioxidants [1]. The benzothiepin derivative 4-chloro-3,4-dihydro-2-(2-oxo-2-phenylethyl)-1-benzothiepin-5(2H)-one [1] exhibited the highest overall cytotoxicity, followed by the benzoxepin derivative 2,3-dihydro-2-(2-oxopropyl)-2-phenyl-1-benzoxepin [2] [1]. Notably, antioxidants such as N-acetyl-L-cysteine and sodium ascorbate significantly reduced the cytotoxic activity of benzothiepin [1] but had minimal effect on the benzoxepin [2] [1]. The benzothiepin also induced internucleosomal DNA fragmentation in HL-60 cells, while producing large DNA fragmentation in oral tumor cell lines [1].

Cytotoxicity Cancer therapeutics Oxidative stress

Optimal Research and Procurement Applications for Benzoxepine Derivatives


PI3Kα Inhibitor Lead Optimization Programs

Procure benzoxepine-based scaffolds for PI3Kα inhibitor development where a 5-fold potency advantage over six-membered benzopyran analogs has been quantitatively demonstrated [1]. The seven-membered oxepin ring provides superior hinge-region hydrogen bonding and binding pocket occupancy, with optimized derivatives such as GNE-614 achieving favorable pharmacokinetic profiles and in vivo pathway suppression comparable to clinical-stage PI3K inhibitors [1]. This scaffold is particularly suited for programs requiring metabolically stable, orally bioavailable PI3K pathway inhibitors.

ERα Antagonist Discovery for Endocrine-Resistant Breast Cancer

Utilize benzoxepine-pyrimidine conjugate strategies for ERα antagonist programs targeting both wild-type and tamoxifen-resistant breast cancer. The benzoxepine scaffold, when covalently linked to coactivator binding site inhibitors, yields heterodimeric molecules with 2- to 7-fold enhanced ERα antagonism and nanomolar antiproliferative activity in tamoxifen-resistant MCF-7/TamR cells (IC50 = 88.9 nM) [2]. This approach addresses a critical unmet need in overcoming mutation-driven endocrine therapy resistance.

Atypical Antipsychotic Drug Discovery with Reduced Side Effect Liability

Select benzoxepine analogs for antipsychotic drug discovery programs aiming to achieve clozapine-like atypical efficacy without extrapyramidal side effects or prolactin elevation. Benzoxepine derivatives have demonstrated a pharmacological profile in animal models that includes dopamine receptor antagonism without inducing stereotypy blockade or hyperprolactinemia, distinguishing them from classical neuroleptics such as haloperidol [3]. This profile supports further exploration in schizophrenia and related psychotic disorders.

Dual COX-2/5-LOX Anti-Inflammatory Agent Development

Employ tetrahydrobenzoxepin derivatives for dual COX-2/5-LOX inhibition programs seeking improved anti-inflammatory selectivity. The tetrahydrobenzo[c]oxepin scaffold provides COX-2 IC50 of 0.87 mg/mL and 5-LOX IC50 of 0.94 mg/mL, with a COX-2 selectivity index (~2) that is approximately 4.5-fold higher than ibuprofen (0.44) [4]. This differentiation enables the design of anti-inflammatory agents with potentially reduced gastrointestinal and cardiovascular toxicity compared to traditional NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoxepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.